molecular formula C8H6Cl2O3 B3032805 2,4-Dichlorophenyl methyl carbonate CAS No. 5335-03-5

2,4-Dichlorophenyl methyl carbonate

Cat. No.: B3032805
CAS No.: 5335-03-5
M. Wt: 221.03 g/mol
InChI Key: AQBLBJCOTFGTKN-UHFFFAOYSA-N
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Description

2,4-Dichlorophenyl methyl carbonate is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of 2,4-Dichlorophenyl Isocyanate : 2,4-Dichlorophenyl methyl carbonate is involved in the synthesis of 2,4-dichlorophenyl isocyanate, a compound with various industrial applications. The synthesis process has been optimized using response surface methodology to achieve a higher yield (Feng Gui-ron, 2014).

Environmental Applications

  • Degradation of Chlorophenols : Research shows that this compound is involved in the degradation of chlorophenols, which are environmental pollutants. Various methods like catalytic ozonation and plasma treatment have been studied for the efficient removal of these pollutants from water and soil (Hua Xiao et al., 2008), (R. Singh et al., 2017).

Analytical Chemistry

  • Detection of Hydrogen Carbonate Ions : A compound synthesized from this compound has been used to develop a receptor for the naked-eye detection of hydrogen carbonate ions in aqueous media. This application is significant for environmental monitoring and analytical chemistry (F. Naderi et al., 2019).

Advanced Materials

  • Photocatalysis and Water Treatment : this compound is studied in the context of photocatalysis for hydrogen generation and degradation of pollutants. Z-scheme heterojunction photocatalysts involving this compound have shown improved performance in visible-light-driven photocatalysis, which is crucial for environmental remediation and energy applications (Sher Ali et al., 2020).

Kinetics and Mechanism Studies

  • Study of Reaction Kinetics : The kinetics and mechanism of reactions involving this compound, such as its phenolysis and benzenethiolysis, have been extensively studied. These studies are important for understanding the chemical behavior of this compound and its derivatives in various organic reactions (E. Castro et al., 2002), (E. Castro et al., 2003).

Properties

IUPAC Name

(2,4-dichlorophenyl) methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c1-12-8(11)13-7-3-2-5(9)4-6(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLBJCOTFGTKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50277563
Record name 2,4-dichlorophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5335-03-5
Record name NSC2873
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2873
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-dichlorophenyl methyl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50277563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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